Acetylpseudotropine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

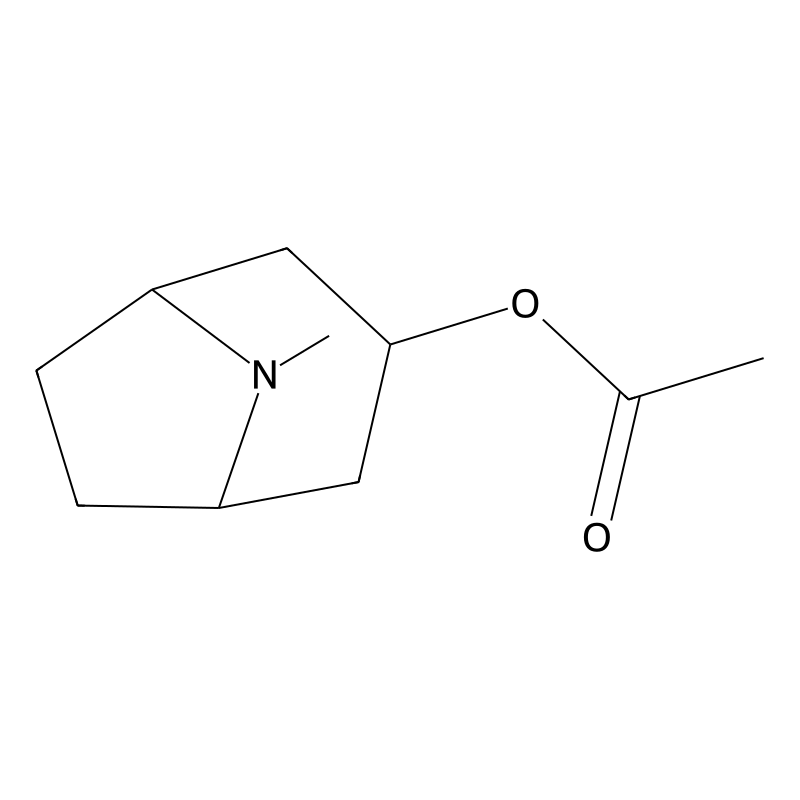

Acetylpseudotropine is a chemical compound belonging to the tropane alkaloid family, which is characterized by a bicyclic structure containing a nitrogen atom. It is derived from pseudotropine, a naturally occurring alkaloid found in various plant species, particularly in the Solanaceae family. Acetylpseudotropine exhibits structural similarities to other tropane alkaloids such as atropine and scopolamine, differing primarily by the presence of an acetyl group at the nitrogen atom. This modification can influence its pharmacological properties and biological activities.

- Acetylation: The introduction of an acetyl group can be achieved through reaction with acetic anhydride or acetyl chloride.

- Hydrolysis: In aqueous conditions, the acetyl group may be hydrolyzed back to form pseudotropine.

- Reduction: The compound can be reduced to yield other derivatives, depending on the reagents used.

- Mannich Reaction: Acetylpseudotropine can participate in Mannich reactions to form β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.

These reactions highlight its versatility as a synthetic precursor for various pharmaceutical applications.

Acetylpseudotropine exhibits biological activities similar to those of other tropane alkaloids. It acts primarily as an antagonist at muscarinic acetylcholine receptors, which play a critical role in neurotransmission within the central and peripheral nervous systems. This antagonistic action can lead to effects such as:

- Anticholinergic Effects: These include reduced secretions, relaxation of smooth muscles, and increased heart rate.

- Potential Therapeutic Uses: Its properties may be explored for treating conditions like motion sickness or as an antidote for certain types of poisoning.

The specific biological effects of acetylpseudotropine may vary based on its concentration and the presence of other compounds.

The synthesis of acetylpseudotropine can be achieved through various methods, including:

- Direct Acetylation of Pseudotropine: This involves reacting pseudotropine with acetic anhydride or acetyl chloride under controlled conditions to form acetylpseudotropine.

- Multicomponent Reactions: Recent advancements in synthetic chemistry have introduced multicomponent reactions that can yield acetylpseudotropine alongside other valuable compounds. These methods often enhance efficiency and reduce the number of steps required for synthesis .

- Biotransformation: Certain microorganisms or plant extracts may facilitate the conversion of pseudotropine to acetylpseudotropine through enzymatic processes.

These methods provide flexibility in producing acetylpseudotropine for research and pharmaceutical applications.

Acetylpseudotropine has potential applications in several fields:

- Pharmaceutical Industry: Due to its anticholinergic properties, it may serve as a template for developing drugs targeting muscarinic receptors.

- Research Tool: It can be used in studies exploring cholinergic signaling pathways and receptor interactions.

- Natural Product Chemistry: As a derivative of pseudotropine, it contributes to the understanding of tropane alkaloids' chemistry and their ecological roles.

Research has shown that acetylpseudotropine interacts with various neurotransmitter systems beyond muscarinic receptors. It has been observed to affect nicotinic acetylcholine receptors, indicating a broader pharmacological profile. Interaction studies suggest that:

- Competitive Antagonism: Acetylpseudotropine may compete with acetylcholine at receptor sites, altering neurotransmitter dynamics .

- Channel Blockade: At higher concentrations, it may inhibit neuronal nicotinic receptors, affecting synaptic transmission and potentially leading to diverse physiological effects .

These interactions underline the significance of acetylpseudotropine in neuropharmacology.

Acetylpseudotropine shares structural and functional characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Atropine | Tropane Alkaloid | Muscarinic antagonist | More potent anticholinergic effects |

| Scopolamine | Tropane Alkaloid | Muscarinic antagonist | Stronger central nervous system effects |

| Pseudotropine | Tropane Alkaloid | Muscarinic antagonist | Lacks the acetyl group |

| Hyoscyamine | Tropane Alkaloid | Muscarinic antagonist | Used for treating gastrointestinal disorders |

Acetylpseudotropine's unique feature lies in its acetyl modification, which may enhance its pharmacological properties compared to pseudotropine while providing distinct interactions with neurotransmitter systems.